(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone has been reported with a focus on their potential as anti-mycobacterial chemotypes. One study detailed the preparation and anti-tubercular activity evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis, highlighting the synthetic approach and biological relevance of such compounds (Pancholia et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including IR, NMR, and X-ray diffraction studies. For instance, a novel heterocycle with antiproliferative activity was structurally confirmed through these methods, providing insights into the stabilization and intermolecular interactions present in the crystalline state (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of structurally related compounds have been explored through synthesis and characterization. One example is the microwave-assisted synthesis of benzothiazole piperazine derivatives, showcasing efficient and eco-friendly methods to obtain these compounds with detailed characterization (Said et al., 2020).
Physical Properties Analysis
Physical properties such as thermal stability, optical properties, and crystal structure have been studied for related compounds. One study on a difluoro-phenyl-piperidin-4-yl methanone oxime derivative detailed its thermal and optical properties, along with structural studies through X-ray diffraction, offering insights into the physical characteristics of these compounds (Karthik et al., 2021).
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-14-7-8-15(17(13-14)26-2)19(24)22-9-11-23(12-10-22)20-21-16-5-3-4-6-18(16)27-20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNAMIASSOTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone |
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